1-(5-Chloropyridin-2-yl)azetidin-3-amine
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Overview
Description
1-(5-Chloropyridin-2-yl)azetidin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an azetidine ring attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting with 3-chloro-2-hydrazinopyridine, the compound can be synthesized through a series of reactions involving dimethyl butynedioate or diethyl butynedioate, followed by cyclization and chlorination .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(5-Chloropyridin-2-yl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring’s inherent strain and the pyridine ring’s electronic properties contribute to its reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Pyridin-2-yl)azetidin-3-amine: Similar structure but lacks the chlorine substitution.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures and substituents.
Uniqueness: 1-(5-Chloropyridin-2-yl)azetidin-3-amine is unique due to the presence of both the chlorine-substituted pyridine ring and the azetidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)azetidin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-6-1-2-8(11-3-6)12-4-7(10)5-12/h1-3,7H,4-5,10H2 |
InChI Key |
BLKZWSURAFJGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Cl)N |
Origin of Product |
United States |
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